tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate
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Overview
Description
tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by the presence of a tert-butyl group, a cyclopropylamino group, and a piperidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with 1-(cyclopropylamino)ethyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into potential therapeutic applications, such as drug development for neurological disorders, is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
tert-Butyl 2-(1-(cyclopropylamino)ethyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar structure but with a different position of the cyclopropylamino group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a piperidine ring.
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: Another piperazine derivative with different functional groups.
These compounds share some chemical properties but differ in their specific applications and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C15H28N2O2 |
---|---|
Molecular Weight |
268.39 g/mol |
IUPAC Name |
tert-butyl 2-[1-(cyclopropylamino)ethyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H28N2O2/c1-11(16-12-8-9-12)13-7-5-6-10-17(13)14(18)19-15(2,3)4/h11-13,16H,5-10H2,1-4H3 |
InChI Key |
IFZNSIJPLFMKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCN1C(=O)OC(C)(C)C)NC2CC2 |
Origin of Product |
United States |
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